molecular formula C12H17N4OS.ClH.Cl<br>C12H18Cl2N4OS B000341 Thiamine hydrochloride CAS No. 67-03-8

Thiamine hydrochloride

Cat. No. B000341
Key on ui cas rn: 67-03-8
M. Wt: 337.3 g/mol
InChI Key: DPJRMOMPQZCRJU-UHFFFAOYSA-M
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Patent
US04155811

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-paraffins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC(N)=O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[Cl-].OP([O-])(O)=O.[K+].O.[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35]>>[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
Step Three
Name
n-paraffins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added to a large fermenter
ADDITION
Type
ADDITION
Details
containing the following ingredients per liter of sterilized medium
CUSTOM
Type
CUSTOM
Details
a temperature of 26° C
WAIT
Type
WAIT
Details
Early in this six-day run
CUSTOM
Type
CUSTOM
Details
After the 6 days, the solids and mycelium are removed by filtration
Duration
6 d
CONCENTRATION
Type
CONCENTRATION
Details
the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04155811

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-paraffins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC(N)=O.CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[Cl-].OP([O-])(O)=O.[K+].O.[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35]>>[C:32]([OH:44])(=[O:43])[CH2:33][C:34]([CH2:39][C:40]([OH:42])=[O:41])([C:36]([OH:38])=[O:37])[OH:35] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]
Step Three
Name
n-paraffins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added to a large fermenter
ADDITION
Type
ADDITION
Details
containing the following ingredients per liter of sterilized medium
CUSTOM
Type
CUSTOM
Details
a temperature of 26° C
WAIT
Type
WAIT
Details
Early in this six-day run
CUSTOM
Type
CUSTOM
Details
After the 6 days, the solids and mycelium are removed by filtration
Duration
6 d
CONCENTRATION
Type
CONCENTRATION
Details
the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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